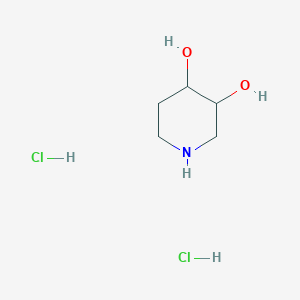
Piperidine-3,4-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-3,4-diol dihydrochloride is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a six-membered ring structure containing two hydroxyl groups at the 3 and 4 positions and two hydrochloride groups. It is a derivative of piperidine, which is known for its presence in numerous natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-diol dihydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process . Another approach involves multi-component reactions catalyzed by ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the production of the compound in large quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,4-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include piperidinones, substituted piperidines, and various piperidine derivatives with functional groups tailored for specific applications .
Scientific Research Applications
Piperidine-3,4-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of drugs for treating conditions such as diabetes and hypertension.
Industry: this compound is used in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of piperidine-3,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Oxidized derivatives of piperidine with a carbonyl group.
Substituted Piperidines: Piperidine derivatives with various functional groups attached
Uniqueness: Piperidine-3,4-diol dihydrochloride is unique due to its dual hydroxyl groups and dihydrochloride form, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C5H13Cl2NO2 |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
piperidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H |
InChI Key |
SKXTUMIZJPLCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















